molecular formula C13H22ClNO2 B1478928 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one CAS No. 2098048-65-6

2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

Cat. No.: B1478928
CAS No.: 2098048-65-6
M. Wt: 259.77 g/mol
InChI Key: OSOZRSVWMJGIHL-UHFFFAOYSA-N
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Description

2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-10(14)12(16)15-7-11-5-3-4-6-13(11,8-15)9-17-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOZRSVWMJGIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCCCC2(C1)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one’s action depend on the specific proteins it targets. By forming covalent bonds with cysteine residues, the compound can modulate protein function, potentially leading to changes in cellular behavior. If the targeted proteins are involved in disease processes, this could result in therapeutic effects.

Biological Activity

2-Chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, with the CAS number 2098133-65-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is C12H20ClNOC_{12}H_{20}ClNO, with a molecular weight of approximately 245.74 g/mol. The compound is characterized by its chloro and methoxymethyl substituents, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The following sections summarize key findings from various studies.

Anticancer Activity

A study focusing on related chloroethyl compounds indicates that the chloro group may play a significant role in metabolic activation, leading to the formation of reactive species that can interact with DNA, potentially exhibiting anticancer properties. For instance, compounds similar in structure have been shown to produce chloroacetaldehyde, a known mutagenic agent that can alkylate DNA and lead to cytotoxic effects in cancer cells .

Neuropharmacological Effects

The isoindole moiety present in the compound has been associated with neuropharmacological activities. Research on isoindole derivatives has demonstrated their ability to modulate neurotransmitter systems, which could suggest potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotential DNA alkylation leading to cytotoxicity
NeuropharmacologicalModulation of neurotransmitter systems
Metabolic ActivationFormation of reactive metabolites

Case Studies

While specific case studies directly involving 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one are scarce, analogous compounds have provided insights into its potential effects:

  • Chloroethyl Compounds : Studies on similar chloroethyl derivatives have shown that they undergo metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules and induce apoptosis in cancer cells .
  • Isoindole Derivatives : Research on isoindole-based compounds has revealed their efficacy in modulating GABAergic and dopaminergic pathways, suggesting a role in treating anxiety and depression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 2
2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

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